molecular formula C16H28N2O2S B15355129 3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol)

3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol)

Cat. No.: B15355129
M. Wt: 312.5 g/mol
InChI Key: WKAIMDJGAPMOAF-UHFFFAOYSA-N
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Description

3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is a compound known for its complex structure and potential applications in various fields, including chemistry, biology, and medicine. It contains both quinuclidine and thiobis(methylene) units, making it an interesting subject for scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Quinuclidin-3-ol Preparation: : The starting point is often quinuclidine, which undergoes hydroxylation to form quinuclidin-3-ol. This reaction typically occurs under acidic conditions using hydrogen peroxide as the oxidizing agent.

  • Thiobis(methylene) Introduction: : Following this, thiobis(methylene) is introduced via a substitution reaction. This process usually requires a thiobis(methylene) source and a suitable base to facilitate the substitution.

  • Final Compound Formation: : The final step involves a coupling reaction where two molecules of quinuclidin-3-ol are bonded through the thiobis(methylene) linkage, often under high temperatures and in the presence of a catalyst like palladium.

Industrial Production Methods: Industrially, the synthesis often involves continuous flow techniques to handle the exothermic nature of these reactions more efficiently. Catalytic systems are optimized to increase yield and purity while reducing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, usually facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: : It can also be reduced using agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or thiols.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the quinuclidine sites, due to the high reactivity of the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Alkyl halides, acyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Alcohols or thiols.

  • Substitution: : Various substituted quinuclidine derivatives.

Scientific Research Applications

In Chemistry

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

  • Polymerization: : Used as a monomer in the synthesis of polymers with unique properties.

In Biology

  • Enzyme Inhibition: : Potential inhibitor of enzymes like acetylcholinesterase.

  • Cell Signaling: : Participates in studies related to cell signaling pathways.

In Medicine

  • Pharmaceutical Research: : Potential therapeutic agent for neurodegenerative diseases.

  • Drug Development: : Investigated for its role in developing new drugs due to its structural complexity.

In Industry

  • Material Science: : Used in the creation of advanced materials with unique electronic properties.

  • Chemical Engineering: : Functions as a stabilizer in complex chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its unique structure allows it to fit into various active sites, modifying the activity of enzymes or blocking receptor interactions, which in turn alters biological pathways.

Molecular Targets and Pathways

  • Enzymes: : Modifies the activity of enzymes like acetylcholinesterase by binding to their active sites.

  • Receptors: : Can block or activate receptors involved in neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • Quinuclidine: : A parent compound with simpler structure but similar basic chemical properties.

  • Quinuclidin-3-ol: : A precursor with hydroxyl functionality, sharing the quinuclidine moiety.

  • Thiobis(methylene) Derivatives: : Compounds containing the thiobis(methylene) group but differing in other functional groups.

Uniqueness: 3,3'-(Thiobis(methylene))bis(quinuclidin-3-ol) is unique due to the combination of quinuclidine and thiobis(methylene) groups, leading to unique reactivity and potential applications in fields ranging from catalysis to medicine. Its dual reactivity sites make it versatile and potentially more effective in various applications compared to simpler analogs.

This compound stands out not only for its chemical structure but also for the breadth of its applications, making it a subject of significant interest in scientific research.

Properties

Molecular Formula

C16H28N2O2S

Molecular Weight

312.5 g/mol

IUPAC Name

3-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methylsulfanylmethyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C16H28N2O2S/c19-15(9-17-5-1-13(15)2-6-17)11-21-12-16(20)10-18-7-3-14(16)4-8-18/h13-14,19-20H,1-12H2

InChI Key

WKAIMDJGAPMOAF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(CSCC3(CN4CCC3CC4)O)O

Origin of Product

United States

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